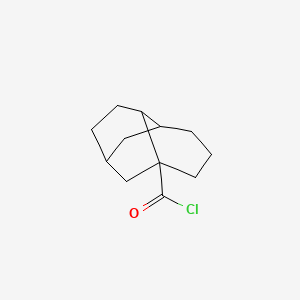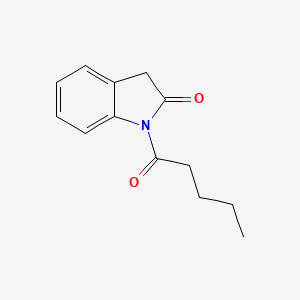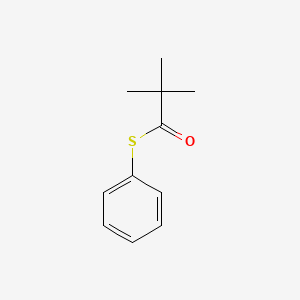
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester is an organic compound with the molecular formula C11H14OS It is a thioester, which is a type of ester where the oxygen atom is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioic acid, 2,2-dimethyl-, S-phenyl ester typically involves the esterification of propanethioic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propanethioic acid and phenol.
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Propanethioic acid and phenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions involving thioesters.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanethioic acid, 2,2-dimethyl-, S-phenyl ester involves its interaction with various molecular targets and pathways. The thioester group is reactive and can participate in nucleophilic acyl substitution reactions. This reactivity is crucial for its role in enzyme-catalyzed processes, where it can act as a substrate or inhibitor. The sulfur atom in the thioester group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but with an isobutyl group instead of a phenyl group.
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester: Contains a hydroxyethyl group instead of a phenyl group.
Propanethioic acid, 2,2-dimethyl-, S-(2-iodoethyl) ester: Contains an iodoethyl group instead of a phenyl group.
Uniqueness
Propanethioic acid, 2,2-dimethyl-, S-phenyl ester is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. The phenyl group can participate in aromatic substitution reactions, making this compound versatile in organic synthesis. Additionally, the phenyl group can influence the compound’s biological activity, making it a valuable molecule for medicinal chemistry research.
Propriétés
Numéro CAS |
60718-19-6 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
S-phenyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
QJVAIUXDOWXXCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


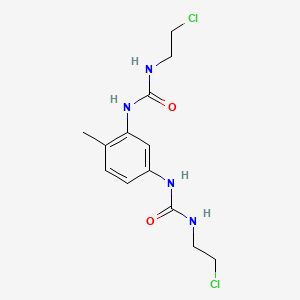
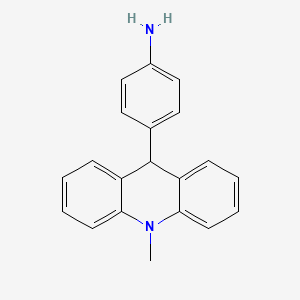
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
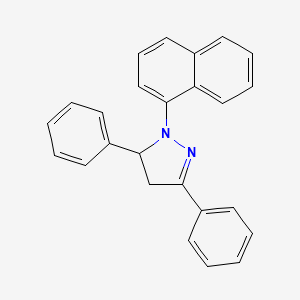

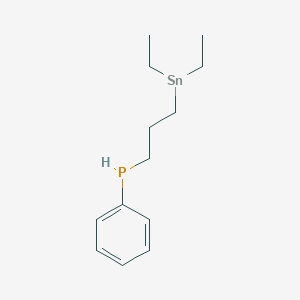
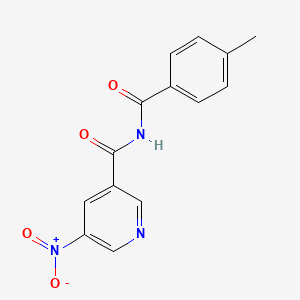
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
